2-Amino(~13~C_6_)benzoic acid
Overview
Description
2-Amino(13C_6_)benzoic acid is a derivative of benzoic acid where a single carbon atom is isotopically labeled with carbon-13. This compound is of interest in various scientific fields due to its unique properties and applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the nitration of benzene followed by reduction and subsequent isotopic labeling.
Industrial Production Methods: Large-scale production typically involves optimizing these chemical reactions to ensure high yield and purity.
Types of Reactions:
Oxidation: 2-Amino(13C_6_)benzoic acid can be oxidized to form various derivatives, including its corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: A variety of substituted benzoic acids.
Mechanism of Action
Target of Action
The primary targets of 2-Amino(~13~C_6_)benzoic acid are various strains of bacteria and fungi . The compound exhibits antimicrobial activity, acting as a bacteriostatic and fungistatic agent .
Mode of Action
The compound interacts with its microbial targets by inhibiting their growth and reproduction
Result of Action
The result of this compound’s action is the inhibition of growth and reproduction in targeted microbial strains, rendering it effective as an antimicrobial agent .
Scientific Research Applications
2-Amino(13C_6_)benzoic acid is widely used in scientific research due to its isotopic labeling, which aids in tracing and studying biochemical pathways. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in metabolic studies to track the incorporation of carbon-13 into biomolecules.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Aminobenzoic acid (without isotopic labeling)
3-Aminobenzoic acid
4-Aminobenzoic acid
Uniqueness: 2-Amino(13C_6_)benzoic acid is unique due to its isotopic labeling, which provides a distinct advantage in tracing and studying biochemical processes compared to its non-labeled counterparts.
C_6_)benzoic acid in various scientific fields and its potential applications
Properties
IUPAC Name |
6-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYAGGXGHYGMB-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745908 | |
Record name | 2-Amino(~13~C_6_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.092 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335081-06-6 | |
Record name | 2-Amino(~13~C_6_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 335081-06-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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